1,3-Benzothiazole-6,7-diamine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
1,3-benzothiazole-6,7-diamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3S.ClH/c8-4-1-2-5-7(6(4)9)11-3-10-5;/h1-3H,8-9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOCBOMFXADQNMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1N)N)SC=N2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzothiazole-6,7-diamine hydrochloride can be achieved through various synthetic pathways. One common method involves the reaction of 2-aminothiophenol with aromatic aldehydes in the presence of an oxidizing agent. This reaction typically occurs in a solvent such as dimethyl sulfoxide (DMSO) or ethanol and is often catalyzed by iodine or other catalysts .
Another method involves the use of microwave irradiation to accelerate the condensation of 2-aminothiophenol and aromatic aldehydes in an ionic liquid medium. This method is efficient and provides high yields of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzothiazole-6,7-diamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amines or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Scientific Research Applications
Therapeutic Applications
-
Neurodegenerative Diseases :
- Recent studies have highlighted the potential of 1,3-benzothiazole derivatives in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. For instance, compounds derived from this structure have shown the ability to inhibit monoamine oxidase B and cholinesterase, which are crucial in managing symptoms associated with these conditions .
- A specific derivative demonstrated significant activity in reducing oxidative stress and restoring mitochondrial function in models of neurodegeneration .
-
Antitubercular Activity :
- Research indicates that benzothiazole derivatives exhibit promising antitubercular properties. New compounds synthesized from 1,3-benzothiazole-6,7-diamine hydrochloride have shown better inhibition against Mycobacterium tuberculosis compared to standard treatments .
- The mechanism of action involves the inhibition of specific bacterial enzymes, making these derivatives potential candidates for new tuberculosis therapies .
- Antidepressant Properties :
- Anticancer Activity :
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of a series of benzothiazole derivatives on cellular models of Alzheimer's disease. The results indicated that certain derivatives significantly reduced oxidative stress markers and improved cell viability compared to untreated controls .
Case Study 2: Antitubercular Efficacy
In vitro testing of newly synthesized benzothiazole derivatives revealed that specific compounds exhibited minimum inhibitory concentrations (MIC) lower than those of established antitubercular drugs like isoniazid. These findings suggest a potential for developing new therapies for tuberculosis resistant strains .
Mechanism of Action
The mechanism of action of 1,3-Benzothiazole-6,7-diamine hydrochloride involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. In anticancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
A key structural analogue is (S)-N6-Propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride (CymitQuimica, 2025), which differs in three aspects:
Saturation : The tetrahydro modification (4,5,6,7-tetrahydro) reduces aromaticity, increasing conformational flexibility.
Substituents : A propylamine group at position 6 introduces steric bulk and lipophilicity.
Salt Form: The dihydrochloride salt may enhance solubility compared to the mono-hydrochloride form of 1,3-benzothiazole-6,7-diamine .
Another related compound class includes 2,1,3-benzoxadiazoles (e.g., compounds 9a–d), which replace sulfur with oxygen and nitrogen. This substitution alters electronic properties, reducing thioamide reactivity while enhancing fluorescence, making benzoxadiazoles more suitable for optoelectronic applications .
Physicochemical and Functional Differences
| Property | 1,3-Benzothiazole-6,7-diamine Hydrochloride | (S)-N6-Propyl-tetrahydrobenzo[d]thiazole-2,6-diamine Dihydrochloride | 2,1,3-Benzoxadiazole Derivatives |
|---|---|---|---|
| Molecular Weight (g/mol) | ~215 (free base) + HCl | ~345 (dihydrochloride) | 200–300 (varies by substituent) |
| Solubility | Moderate in polar solvents (e.g., DMF) | High (due to dihydrochloride salt) | Low in water, high in organics |
| Key Substituents | 6,7-diamine | 6-propylamine, tetrahydro ring | Nitro, alkyl chains |
| Applications | Drug synthesis, coordination chemistry | Neurological research (dopamine analogs) | Fluorescent probes, OLEDs |
Biological Activity
1,3-Benzothiazole-6,7-diamine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antitumor, antimicrobial, and anti-inflammatory activities, supported by data from various studies.
Chemical Structure and Properties
This compound (CAS No. 2193064-32-1) is characterized by a benzothiazole ring fused with two amine groups. The presence of these functional groups contributes to its reactivity and biological activity.
Antitumor Activity
Numerous studies have highlighted the antitumor potential of benzothiazole derivatives, including this compound. For instance:
- Cell Proliferation Inhibition : A study evaluated several benzothiazole derivatives for their ability to inhibit cell proliferation in various cancer cell lines. The results indicated that compounds with the benzothiazole scaffold exhibited IC50 values ranging from 6.26 μM to over 20 μM in both two-dimensional (2D) and three-dimensional (3D) culture assays. Specifically, the compound demonstrated significant antiproliferative activity against lung cancer cell lines (A549 and HCC827) .
- Mechanism of Action : The mechanism through which these compounds exert their effects often involves interaction with specific molecular targets such as DNA or critical enzymes involved in cell cycle regulation. This interaction can lead to apoptosis in cancer cells, making them promising candidates for further development as anticancer agents .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated:
- In Vitro Studies : In studies assessing antibacterial activity against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli, benzothiazole derivatives demonstrated effective inhibition at varying concentrations. The minimum inhibitory concentrations (MIC) were determined using broth microdilution methods .
- Eukaryotic Model Testing : Additionally, the compound was tested against Saccharomyces cerevisiae, showing potential as an antifungal agent as well .
Anti-inflammatory Activity
The anti-inflammatory effects of benzothiazole derivatives have been documented as well:
- Inhibition of COX Enzymes : One derivative exhibited significant inhibition of cyclooxygenase-2 (COX-2), a crucial enzyme in the inflammatory pathway. This was evidenced by a percentage inhibition of 57.35% when administered intraperitoneally in animal models, surpassing the effects of standard anti-inflammatory drugs like indomethacin .
Summary of Biological Activities
| Biological Activity | Target Organisms/Cells | IC50/MIC Values | Mechanism |
|---|---|---|---|
| Antitumor | A549, HCC827 | 6.26 - 20 μM | Apoptosis via DNA interaction |
| Antimicrobial | E. coli, S. aureus | Varies | Cell wall synthesis inhibition |
| Anti-inflammatory | COX-2 | 57.35% inhibition | COX-2 inhibition |
Case Studies and Research Findings
Recent research has focused on synthesizing new derivatives based on the benzothiazole scaffold to enhance biological activity:
- Synthesis and Evaluation : A study synthesized novel derivatives and evaluated their antiproliferative activities across multiple tumor cell lines using MTT assays. The results indicated varying degrees of efficacy based on structural modifications .
- Comparative Analysis : Comparative studies between different benzothiazole derivatives revealed that modifications at the amine positions significantly influenced both antimicrobial and anticancer activities, suggesting that structural optimization is key for enhancing therapeutic efficacy .
Q & A
Q. How to validate synthetic routes against conflicting literature methods?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
